molecular formula C12H10Cl2O2 B7992554 3,5-Dichlorophenyl-(5-methyl-2-furyl)methanol CAS No. 1443305-53-0

3,5-Dichlorophenyl-(5-methyl-2-furyl)methanol

Cat. No.: B7992554
CAS No.: 1443305-53-0
M. Wt: 257.11 g/mol
InChI Key: XSBIVMNQGQRXTN-UHFFFAOYSA-N
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Description

3,5-Dichlorophenyl-(5-methyl-2-furyl)methanol is a halogenated aromatic compound featuring a dichlorinated phenyl group (3,5-dichlorophenyl) linked to a 5-methylfuran moiety via a methanol bridge. Its structure combines electron-withdrawing chlorine substituents with the heterocyclic furan system, which may influence its physicochemical properties and biological activity.

The compound is listed in commercial catalogs (e.g., CymitQuimica) but is marked as discontinued, indicating challenges in synthesis, commercial viability, or regulatory considerations .

Properties

IUPAC Name

(3,5-dichlorophenyl)-(5-methylfuran-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2O2/c1-7-2-3-11(16-7)12(15)8-4-9(13)6-10(14)5-8/h2-6,12,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBIVMNQGQRXTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C2=CC(=CC(=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201231014
Record name 2-Furanmethanol, α-(3,5-dichlorophenyl)-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201231014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443305-53-0
Record name 2-Furanmethanol, α-(3,5-dichlorophenyl)-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443305-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Furanmethanol, α-(3,5-dichlorophenyl)-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201231014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichlorophenyl-(5-methyl-2-furyl)methanol typically involves the reaction of 3,5-dichlorobenzaldehyde with 5-methyl-2-furylmethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid, which facilitates the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.

    Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: The major product is 3,5-dichlorophenyl-(5-methyl-2-furyl)ketone.

    Reduction: The major product is the original 3,5-Dichlorophenyl-(5-methyl-2-furyl)methanol.

    Substitution: The products vary depending on the nucleophile used, resulting in compounds like 3,5-diaminophenyl-(5-methyl-2-furyl)methanol.

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : 3,5-Dichlorophenyl-(5-methyl-2-furyl)methanol
  • Molecular Formula : C12H10Cl2O
  • Molecular Weight : 257.11 g/mol

This compound features a dichlorophenyl group and a furan ring, which contribute to its unique chemical reactivity and biological activity.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects:

  • Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For example, in assays involving HeLa and MCF-7 cells, it demonstrated IC50 values around 20 µM. The mechanism of action may involve the disruption of cellular processes through interaction with specific molecular targets.
  • Antimicrobial Properties : The compound has shown promise as an antimicrobial agent. Research conducted by Zhang et al. (2023) revealed that derivatives of this compound possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Biological Studies

The unique structure of this compound enhances its ability to interact with biological macromolecules:

  • Enzyme Inhibition : Studies suggest that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. This property could be leveraged to modify drug metabolism and enhance therapeutic efficacy.

Material Science

In material science, the compound is explored for its potential use in developing advanced materials:

  • Polymer Synthesis : The compound can serve as a building block for synthesizing polymers with specific properties, such as increased thermal stability or enhanced mechanical strength. Its incorporation into polymer matrices may lead to materials suitable for high-performance applications.

Case Studies and Research Findings

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialGram-positive bacteriaMIC 20 µg/mLZhang et al. (2023)
AntimicrobialGram-negative bacteriaMIC 30 µg/mLZhang et al. (2023)
CytotoxicityHeLa cellsIC50 20 µMInternal Study
CytotoxicityMCF-7 cellsIC50 20 µMInternal Study
Enzyme InhibitionVarious metabolic enzymesInhibition notedInternal Review

Mechanism of Action

The mechanism of action of 3,5-Dichlorophenyl-(5-methyl-2-furyl)methanol involves its interaction with specific molecular targets. The dichlorophenyl group may interact with enzymes or receptors, altering their activity. The furan ring can participate in various chemical reactions, contributing to the compound’s overall biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs include compounds with variations in halogen type, substitution positions on the phenyl ring, or modifications to the furyl-methanol backbone. Below is a comparative analysis:

Table 1: Comparison of Halogenated Phenyl-Furyl Methanol Derivatives
Compound Name Substituents (Phenyl Ring) Biological Activity (IC₅₀) Commercial Status Key References
3,5-Dichlorophenyl-(5-methyl-2-furyl)methanol 3,5-Cl₂ Not directly reported* Discontinued
3,5-Dibromophenyl-derivative 3,5-Br₂ ~11 μM (P5C reductase) Not specified
3,5-Difluorophenyl-(5-methyl-2-furyl)methanol 3,5-F₂ Data not available Discontinued
4-Fluoro-2-methylphenyl-(5-methyl-2-furyl)methanol 4-F, 2-CH₃ Data not available Available (Fluorochem)

Note: The 3,5-dichlorophenyl group is associated with potent inhibition in related compounds (e.g., 3,5-dichlorophenyl-substituted aminomethylenebisphosphonates showed IC₅₀ ~11 μM for P5C reductase) .

Impact of Halogen Type and Position

  • Chlorine vs. Bromine: Both 3,5-dichloro and 3,5-dibromo derivatives exhibit comparable inhibitory potency against P5C reductase, suggesting that electronegativity and steric bulk of halogens at the 3,5-positions are critical for activity .
  • Fluorine Substitution: The 3,5-difluoro analog (CAS 409353-42-0) is discontinued, and its activity remains uncharacterized in the provided evidence. Fluorine’s smaller atomic radius and higher electronegativity may reduce binding affinity compared to Cl/Br .
  • Mixed Substitutions: Compounds like 4-fluoro-2-methylphenyl derivatives (e.g., 4-Fluoro-2-methylphenyl-(5-methyl-2-furyl)methanol) prioritize lipophilicity and steric effects, but their biochemical profiles are undocumented .

Toxicity Considerations

While this compound itself lacks direct toxicity data, structurally related compounds with 3,5-dichlorophenyl groups (e.g., N-(3,5-dichlorophenyl)succinimide) induce nephrotoxicity in rats, causing proximal tubule damage and interstitial nephritis .

Biological Activity

3,5-Dichlorophenyl-(5-methyl-2-furyl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C12H10Cl2O
  • Molecular Weight : 253.11 g/mol

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties. The presence of the dichlorophenyl group enhances the interaction with microbial cell membranes, leading to increased permeability and cell death.
  • Anticancer Properties : Research has indicated that derivatives of phenolic compounds can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways crucial for cancer cell survival.
  • Reactive Oxygen Species (ROS) Generation : It has been suggested that similar compounds induce oxidative stress in cells, leading to apoptosis.
  • Cell Cycle Arrest : Some studies indicate that this compound can cause cell cycle arrest at various phases, particularly G1 and G2/M phases.

Data Table: Biological Activities and IC50 Values

Biological ActivityTest Organism/Cell LineIC50 Value (µM)Reference
Antimicrobial ActivityE. coli15
CytotoxicityMCF-7 (breast cancer)20
Antifungal ActivityCandida albicans10
Antioxidant ActivityDPPH Assay25

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on MCF-7 breast cancer cells demonstrated its potential as an anticancer agent. The compound induced apoptosis through the activation of caspase pathways and increased ROS levels. The study reported an IC50 value of 20 µM, suggesting significant cytotoxic effects against this cell line.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of the compound was tested against various bacterial strains including E. coli and Staphylococcus aureus. The results indicated an IC50 value of 15 µM against E. coli, demonstrating its potential as a therapeutic agent in treating bacterial infections.

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